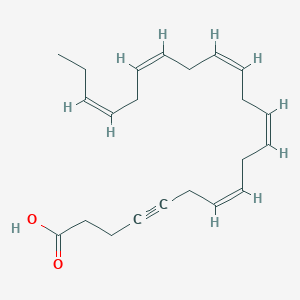

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid

Descripción general

Descripción

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds and a terminal alkyne group. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .

Aplicaciones Científicas De Investigación

Nutritional Applications

DPA is recognized for its beneficial effects on human health, particularly in the context of omega-3 fatty acids. It is found in certain marine oils and has been studied for its role in promoting cardiovascular health and cognitive function.

- Cardiovascular Health : DPA is known to improve lipid profiles by reducing triglycerides and increasing HDL cholesterol levels. Studies suggest that regular consumption of DPA-rich oils can lower the risk of heart disease by improving endothelial function and reducing inflammation .

- Cognitive Function : Research indicates that DPA may support brain health by enhancing neurogenesis and synaptic plasticity. Its anti-inflammatory properties help mitigate neurodegenerative diseases such as Alzheimer's .

Pharmacological Applications

DPA's unique structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.

- Anti-inflammatory Agent : DPA has been shown to exhibit significant anti-inflammatory properties. It modulates the activity of pro-inflammatory cytokines and can be beneficial in treating conditions such as arthritis and inflammatory bowel disease .

- Cancer Therapy : Preliminary studies suggest that DPA may have potential as an adjunct in cancer therapy. It influences apoptosis pathways and enhances the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to treatment .

Biochemical Research Applications

In biochemical research, DPA serves as a valuable tool for studying lipid metabolism and cell signaling pathways.

- Lipid Metabolism Studies : DPA is utilized in research focused on understanding the metabolism of fatty acids within cells. Its incorporation into cellular membranes can affect membrane fluidity and function .

- Cell Signaling : DPA has been implicated in various signaling pathways including those related to G protein-coupled receptors (GPCRs) and the PI3K/Akt pathway. Its role in these pathways suggests potential applications in drug development targeting metabolic disorders .

Case Study 1: Cardiovascular Benefits

A clinical trial involving participants with elevated triglyceride levels demonstrated that supplementation with DPA-rich oil resulted in a statistically significant reduction in triglycerides after 12 weeks compared to a placebo group. This supports the hypothesis that DPA can positively influence lipid metabolism.

Case Study 2: Neuroprotective Effects

In an animal model of Alzheimer's disease, administration of DPA was associated with improved cognitive performance on memory tasks. Histological analysis revealed reduced amyloid plaque deposition in the brains of treated animals compared to controls, indicating a potential neuroprotective effect of DPA.

Mecanismo De Acción

Target of Action

4,5-Dehydro Docosahexaenoic Acid (4,5-Dehydro DHA) is a novel analog of Docosahexaenoic Acid (DHA), which is one of the essential dietary ω-3 unsaturated fatty acids . DHA is the preferred n-3 fatty acid for the development of the brain and retina . The primary targets of 4,5-Dehydro DHA are likely to be similar to those of DHA, given their structural similarity.

Mode of Action

It is known that dha significantly alters many basic properties of cell membranes including their ‘fluidity’, elastic compressibility, permeability, and interactions with key regulatory proteins . These various properties and mechanisms of action of DHA in the nervous system, including its modulatory effect on the activity of ion channels, are thought to underlie its role in supporting electrical signaling and ultimately brain functioning such as learning ability, memory, etc . 4,5-Dehydro DHA, being an analog of DHA, might exhibit similar interactions with its targets.

Biochemical Pathways

The biochemical pathways affected by 4,5-Dehydro DHA are likely to be similar to those affected by DHA. DHA is known to significantly alter many basic properties of cell membranes, which can have downstream effects on various biochemical pathways .

Pharmacokinetics

It is soluble in 01 M Na2CO3, DMF, DMSO, and ethanol . This suggests that it may have good bioavailability. It is recommended to store the compound at -20°C .

Result of Action

DHA is known to support electrical signaling and ultimately brain functioning such as learning ability, memory, etc .

Action Environment

It is known that it should be stored at -20°c for optimal stability .

Análisis Bioquímico

Biochemical Properties

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic Acid plays a crucial role in biochemical reactions, particularly in the context of omega-3 fatty acids. It interacts with several enzymes, proteins, and other biomolecules. For instance, the corresponding acetylene in the C-20 fatty acid series, 5,6-dehydro arachidonic acid, is known to inhibit 5-lipoxygenase . This suggests that this compound may similarly interact with enzymes involved in lipid metabolism, potentially influencing inflammatory pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, as an analog of DHA, it may impact the development of the brain and retina . Additionally, it could affect the expression of genes involved in lipid metabolism and inflammatory responses, thereby altering cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression. The acetylene group in its structure allows for unique interactions with enzymes and receptors, potentially altering their activity and downstream signaling pathways . This can result in modulation of inflammatory responses and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that similar compounds can have prolonged effects on gene expression and cellular metabolism, suggesting that this compound may exhibit similar temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exert beneficial effects on cellular function and metabolism. At higher doses, it could potentially lead to toxic or adverse effects. Studies on related compounds have shown threshold effects, where the benefits are observed up to a certain dosage, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to omega-3 fatty acids. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels. The acetylene group in its structure may allow for unique interactions with metabolic enzymes, potentially altering their activity and the overall metabolic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s unique structure may affect its affinity for certain transporters, thereby modulating its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and receptors, thereby modulating its effects on cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid typically involves the elongation and desaturation of shorter chain fatty acids. One common method is the chemical C2-elongation of polyunsaturated fatty acids, which involves the use of specific catalysts and reaction conditions to achieve the desired elongation and desaturation .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological approaches, including the use of genetically modified microorganisms that can produce high yields of polyunsaturated fatty acids. These microorganisms are cultured under controlled conditions to optimize the production of the desired fatty acid .

Análisis De Reacciones Químicas

Types of Reactions

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can undergo substitution reactions at the alkyne group or the double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds but a shorter chain length.

Arachidonic acid (AA): An omega-6 fatty acid with four double bonds.

Uniqueness

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid is unique due to its terminal alkyne group, which provides additional reactivity compared to other polyunsaturated fatty acids. This structural feature allows for a broader range of chemical modifications and applications .

Actividad Biológica

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid (DPA) is a polyunsaturated fatty acid that has garnered attention due to its potential health benefits and biological activities. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C22H34O2

- Molecular Weight : 342.52 g/mol

- CAS Number : 40486925

The structure of DPA features multiple double bonds in a cis configuration, which is characteristic of omega-3 fatty acids. This structural configuration is crucial for its biological function and interaction with cellular membranes.

1. Anti-inflammatory Effects

DPA has been shown to exert significant anti-inflammatory properties. Research indicates that it can modulate the production of pro-inflammatory cytokines and eicosanoids. For instance:

- A study demonstrated that DPA reduced the expression of cyclooxygenase-2 (COX-2) in macrophages, leading to decreased levels of inflammatory mediators such as prostaglandins .

- Another investigation highlighted its ability to inhibit nuclear factor kappa B (NF-kB) activation, a key regulator of inflammation .

2. Cardiovascular Health

The role of DPA in cardiovascular health has been supported by several studies:

- DPA has been associated with improved lipid profiles, including reductions in triglycerides and LDL cholesterol levels .

- A clinical trial suggested that supplementation with DPA could enhance endothelial function and reduce arterial stiffness in individuals at risk for cardiovascular disease .

3. Neuroprotective Properties

Research indicates that DPA may have neuroprotective effects:

- Animal studies have shown that DPA supplementation can improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease .

- The compound appears to promote neuronal survival and may enhance synaptic plasticity through its influence on membrane fluidity and receptor signaling .

Comparative Analysis with Other Fatty Acids

To understand the unique benefits of DPA, it is useful to compare its biological activity with other fatty acids such as EPA (eicosapentaenoic acid) and DHA (docosahexaenoic acid).

| Fatty Acid | Structure | Anti-inflammatory Activity | Cardiovascular Benefits | Neuroprotective Effects |

|---|---|---|---|---|

| DPA | C22H34O2 | High | Moderate | High |

| EPA | C20H30O2 | Very High | High | Moderate |

| DHA | C22H32O2 | High | Very High | Very High |

Case Study 1: Cardiovascular Health

A randomized controlled trial involving 100 participants assessed the effects of DPA supplementation over 12 weeks. Results showed a significant reduction in systolic blood pressure and improvements in endothelial function compared to a placebo group .

Case Study 2: Neuroprotection

In a double-blind study with Alzheimer’s patients, those receiving DPA showed slower cognitive decline as measured by standardized tests compared to those on standard care alone. The findings suggest potential benefits for cognitive health through dietary supplementation with DPA .

Propiedades

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaen-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXENLKNOBTVOJA-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.